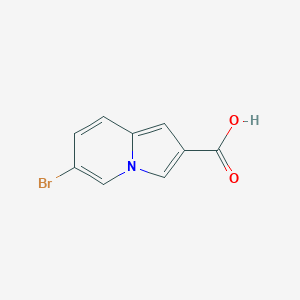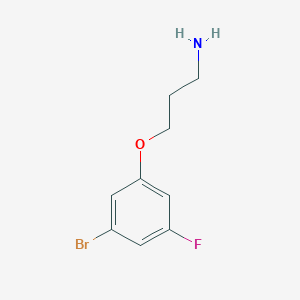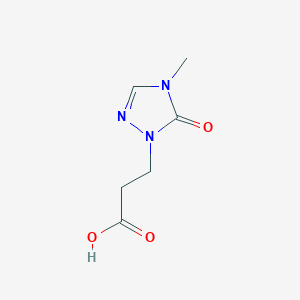![molecular formula C11H17NO4 B1380366 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 1502074-38-5](/img/structure/B1380366.png)
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1502074-38-5. It has a molecular weight of 227.26. The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray diffraction and density functional theory (DFT) calculation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.26. It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Wissenschaftliche Forschungsanwendungen
Coupling Reactions and Chemical Synthesis
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid serves as a critical intermediate in coupling reactions. For example, it undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in creating structurally diverse compounds (Wustrow & Wise, 1991).
X-ray Crystallography and Molecular Packing
X-ray studies have revealed the molecular structure and packing of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into the solid-state characteristics and the axial orientation of side chains in the crystal structure. This information is crucial for understanding the chemical and physical properties of these compounds (Didierjean et al., 2004).
Liquid- and Solid-Phase Synthesis
The compound has been utilized in the synthesis of 3-methylquinoxaline-2-carboxylates through reactions with aromatic 1,2-diamines, demonstrating its applicability in both liquid- and solid-phase synthesis. This versatility highlights its potential in facilitating various synthetic strategies and optimizing chemical processes (Attanasi et al., 2001).
Peptide Modification
Its derivatives have been employed in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, illustrating the compound's role in peptide backbone modification. This application is particularly relevant for the synthesis of peptides with altered backbone properties, which can be crucial for the development of novel biomolecules with specific biological activities (Matt & Seebach, 1998).
Oxidative Transformations
The compound and its related derivatives are useful in oxidative transformations, such as the oxidation of aromatic aldehydes to carboxylic acids and benzylic alcohols to carbonyl compounds. This application underscores its utility in facilitating oxidative processes, which are fundamental in organic synthesis and chemical manufacturing (Firouzabadi et al., 1992).
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of the boc group in organic synthesis suggests that it could be involved in the synthesis of complex organic molecules, possibly including pharmaceuticals and other biologically active compounds .
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it could influence the compound’s solubility, stability, and reactivity .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the addition of the BOC group to an amine could protect the amine from unwanted reactions, allowing for more controlled and selective synthesis processes .
Action Environment
The action of the compound and its efficacy can be influenced by various environmental factors. For instance, the process of adding or removing the BOC group requires specific conditions, such as the presence of a base or an acid, respectively . Additionally, factors such as temperature, solvent, and the presence of other reactants could also influence the compound’s action.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOYEEBSBBDJPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

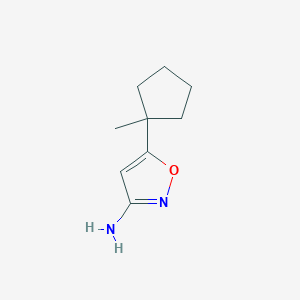
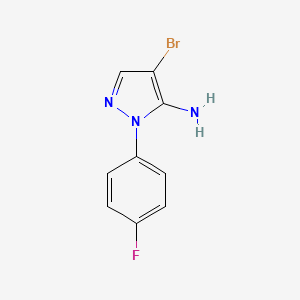
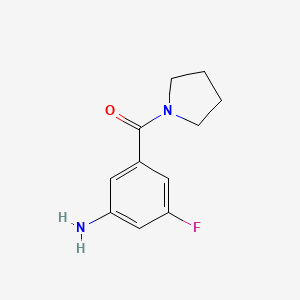
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
